Bromhidrato de escopolamina trihidratado

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El hidrobromuro de escopolamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como sustrato para sintetizar otros compuestos, como el bromuro de tiotrópio.

Biología: Se emplea en estudios que investigan los efectos de los agentes anticolinérgicos en los sistemas biológicos.

Medicina: Se utiliza en investigación clínica para explorar su eficacia en el tratamiento del mareo, las náuseas posoperatorias y otras afecciones.

Industria: Se aplica en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Mecanismo De Acción

El hidrobromuro de escopolamina ejerce sus efectos actuando como un antagonista competitivo en los receptores muscarínicos de acetilcolina (mAChR). Al bloquear la acción de la acetilcolina, inhibe el sistema nervioso parasimpático, lo que lleva a una reducción de las secreciones glandulares, relajación del músculo liso y efectos en el sistema nervioso central como sedación y antieméticos .

Análisis Bioquímico

Biochemical Properties

Scopolamine hydrobromide trihydrate acts as a competitive nonselective muscarinic acetylcholine antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological functions. This interaction leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced saliva and sweat secretion, decreased gastrointestinal motility, and pupil dilation .

Cellular Effects

Scopolamine hydrobromide trihydrate influences various cellular processes by blocking muscarinic receptors. In neurons, it inhibits acetylcholine-mediated signaling, leading to decreased neurotransmission and altered cognitive functions. This compound is often used to induce amnesia in laboratory animals, serving as a model for memory deficits. Additionally, scopolamine hydrobromide trihydrate affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mAChRs .

Molecular Mechanism

At the molecular level, scopolamine hydrobromide trihydrate exerts its effects by binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting downstream signaling pathways. The compound’s anticholinergic activity results in the inhibition of enzyme activities and changes in gene expression related to cholinergic signaling. This mechanism underlies its therapeutic effects in treating motion sickness and postoperative nausea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of scopolamine hydrobromide trihydrate can vary over time. The compound is known to be stable under controlled conditions but may degrade when exposed to light and air. Long-term studies have shown that scopolamine hydrobromide trihydrate can induce persistent changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are crucial for understanding its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of scopolamine hydrobromide trihydrate in animal models are dose-dependent. At low doses, it can induce mild anticholinergic effects, such as reduced salivation and pupil dilation. Higher doses can lead to more pronounced effects, including severe cognitive impairment, altered locomotor activity, and anxiety-like behaviors. Toxic effects, such as respiratory depression and convulsions, have been observed at very high doses .

Metabolic Pathways

Scopolamine hydrobromide trihydrate is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathways involve the hydroxylation and conjugation of the compound, leading to the formation of inactive metabolites that are excreted via the kidneys. This metabolism affects the compound’s bioavailability and duration of action .

Transport and Distribution

Scopolamine hydrobromide trihydrate is transported and distributed within the body through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects. The compound is also distributed to peripheral tissues, where it interacts with muscarinic receptors. Its distribution is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

Within cells, scopolamine hydrobromide trihydrate is localized primarily in the cytoplasm and can interact with intracellular muscarinic receptors. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence receptor trafficking and signaling. The compound’s subcellular localization is critical for its pharmacological activity and therapeutic effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrobromuro de escopolamina se puede sintetizar a través de varios métodos. Un método eficiente implica la cristalización inducida por campo magnético de la escopolamina. Este proceso aprovecha la diferencia de solubilidad entre la escopolamina y el hidrobromuro de escopolamina, seguido de la cristalización salificante bajo la influencia de un campo magnético. Este método mejora la pureza y la tasa de recuperación del compuesto .

Métodos de Producción Industrial

La producción industrial de hidrobromuro de escopolamina se basa principalmente en el cultivo a gran escala de plantas híbridas, como Duboisia myoporoides y Duboisia leichhardtii. Estas plantas son ricas en alcaloides tropánicos, incluida la escopolamina. Los alcaloides se extraen y purifican para producir hidrobromuro de escopolamina .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrobromuro de escopolamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La escopolamina se puede oxidar para formar N-óxido de escopolamina.

Reducción: Las reacciones de reducción pueden convertir la escopolamina en sus derivados alcohólicos correspondientes.

Sustitución: La escopolamina puede sufrir reacciones de sustitución, particularmente en los grupos funcionales éster y amina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Principales Productos

Oxidación: N-óxido de escopolamina.

Reducción: Derivados alcohólicos de escopolamina.

Sustitución: Diversos derivados de escopolamina sustituidos, según los reactivos utilizados.

Comparación Con Compuestos Similares

Compuestos Similares

Atropina: Otro alcaloide tropánico con propiedades anticolinérgicas similares.

Hiosciamina: Estructuralmente similar a la escopolamina, con efectos farmacológicos comparables.

Bromuro de Tiotrópio: Un derivado sintético utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).

Singularidad

El hidrobromuro de escopolamina es único debido a su mayor actividad fisiológica y menos efectos adversos en comparación con la hiosciamina. También es un midriático y un supresor de la salivación más potente que la hiosciamina, lo que lo hace particularmente valioso en aplicaciones médicas .

Propiedades

Número CAS |

6533-68-2 |

|---|---|

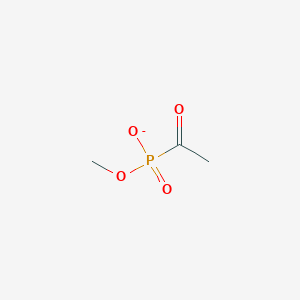

Fórmula molecular |

C17H21NO4.BrH.3H2O C17H28BrNO7 |

Peso molecular |

438.3 g/mol |

Nombre IUPAC |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;; |

Clave InChI |

LACQPOBCQQPVIT-YXJJTENCSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

SMILES isomérico |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

SMILES canónico |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

melting_point |

131 °F (NTP, 1992) |

| 6533-68-2 | |

Descripción física |

Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) |

Pictogramas |

Acute Toxic |

Solubilidad |

1 gm/1.5 mL (NTP, 1992) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)